molecular formula C19H15N5O3S B3745283 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B3745283
M. Wt: 393.4 g/mol
InChI Key: GQLRXYUUBUTKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, also known as FN3P, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in inflammation and cancer growth. It is also believed to work by disrupting the cell membrane of fungi and insects.
Biochemical and Physiological Effects:
4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to have fungicidal and insecticidal effects. However, more research is needed to fully understand the biochemical and physiological effects of 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine.

Advantages and Limitations for Lab Experiments

One advantage of 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation of 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One area of interest is its potential as a drug delivery agent. Researchers are also interested in studying the anti-inflammatory and anti-cancer properties of 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in more detail. Another area of interest is its potential as a fungicide and insecticide in agriculture. Finally, researchers are interested in studying the mechanism of action of 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in more detail to better understand its biochemical and physiological effects.

Scientific Research Applications

4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a drug delivery agent. In agriculture, 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been investigated for its potential as a fungicide and insecticide. In material science, 4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential as a corrosion inhibitor.

properties

IUPAC Name

4-[4-(furan-2-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-24(26)16-5-3-14(4-6-16)13-28-19-22-21-18(15-7-9-20-10-8-15)23(19)12-17-2-1-11-27-17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLRXYUUBUTKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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